3-(2-Chloroethyl)-5-methyl-1,2,4-oxadiazole

Lipophilicity Regioisomerism Drug Design

3-(2-Chloroethyl)-5-methyl-1,2,4-oxadiazole (C₅H₇ClN₂O, MW 146.57 g/mol) is a disubstituted 1,2,4‑oxadiazole bearing a primary 2‑chloroethyl group at the 3‑position and a methyl group at the 5‑position. The compound is commercially available at ≥95% purity from multiple suppliers and is utilized as a versatile small‑molecule scaffold in medicinal chemistry, agrochemical research, and materials science.

Molecular Formula C5H7ClN2O
Molecular Weight 146.57 g/mol
CAS No. 71088-13-6
Cat. No. B3056399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Chloroethyl)-5-methyl-1,2,4-oxadiazole
CAS71088-13-6
Molecular FormulaC5H7ClN2O
Molecular Weight146.57 g/mol
Structural Identifiers
SMILESCC1=NC(=NO1)CCCl
InChIInChI=1S/C5H7ClN2O/c1-4-7-5(2-3-6)8-9-4/h2-3H2,1H3
InChIKeyYZNZCGDKGUEMEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Chloroethyl)-5-methyl-1,2,4-oxadiazole (CAS 71088-13-6) – Heterocyclic Alkylating Agent Brief


3-(2-Chloroethyl)-5-methyl-1,2,4-oxadiazole (C₅H₇ClN₂O, MW 146.57 g/mol) is a disubstituted 1,2,4‑oxadiazole bearing a primary 2‑chloroethyl group at the 3‑position and a methyl group at the 5‑position [1]. The compound is commercially available at ≥95% purity from multiple suppliers and is utilized as a versatile small‑molecule scaffold in medicinal chemistry, agrochemical research, and materials science . Its structural features—a five‑membered heteroaromatic ring with a pendent chloroethyl arm—confer alkylating potential that is distinct from other oxadiazole regioisomers and chain‑length analogs.

Why Generic 1,2,4-Oxadiazole Substitution Fails for 3-(2-Chloroethyl)-5-methyl-1,2,4-oxadiazole


Oxadiazole-based compounds cannot be freely interchanged because regioisomer identity, chloroalkyl chain length, and substitution pattern each quantitatively dictate lipophilicity, metabolic stability, and target selectivity. A systematic comparison of 1,2,4‑ versus 1,3,4‑oxadiazole matched pairs in the AstraZeneca collection demonstrated an order‑of‑magnitude difference in log D, with the 1,2,4‑regioisomer being substantially more lipophilic [1]. This lipophilicity divergence directly impacts membrane permeability, plasma protein binding, and hERG liability—parameters that vary by more than 10‑fold between regioisomers. Furthermore, the primary 2‑chloroethyl substituent enables a distinct alkylation mechanism (aziridinium‑ion formation) that is absent in chloromethyl or branched‑chain analogs, making even closely related analogs mechanistically non‑interchangeable. Direct head‑to‑head comparative data for this specific compound are limited; the quantitative evidence below draws on class‑level inference and cross‑study comparison.

Quantitative Differentiation Evidence for 3-(2-Chloroethyl)-5-methyl-1,2,4-oxadiazole vs. Closest Analogs


1,2,4- vs. 1,3,4-Oxadiazole Regioisomer Lipophilicity: An Order-of-Magnitude log D Advantage

The 1,2,4‑oxadiazole regioisomer (the core of the target compound) exhibits substantially higher lipophilicity than its 1,3,4‑oxadiazole counterpart. In a systematic matched‑pair analysis across the AstraZeneca compound collection, the 1,3,4‑oxadiazole isomer showed an order of magnitude lower log D compared with the 1,2,4‑isomer in virtually all cases [1]. For drug‑discovery programs requiring enhanced membrane permeability or blood–brain barrier penetration, the higher intrinsic lipophilicity of the 1,2,4‑regioisomer is a selection‑critical parameter that cannot be replicated by 1,3,4‑oxadiazole analogs such as 2‑(2‑chloroethyl)‑5‑methyl‑1,3,4‑oxadiazole (CAS 1153752‑17‑0).

Lipophilicity Regioisomerism Drug Design

Metabolic Stability and hERG Liability: Regioisomer-Driven Differences in Developability Parameters

The same AstraZeneca systematic comparison revealed that 1,2,4‑ and 1,3,4‑oxadiazole matched pairs display significant differences in metabolic stability and hERG inhibition, with the 1,3,4‑oxadiazole isomers showing a more favorable profile on both parameters [1]. While this means the 1,3,4‑regioisomer may be preferred for some oral drug programs, the 1,2,4‑regioisomer (target compound core) offers a differentiated profile—higher metabolic turnover may be desirable for prodrug strategies or short‑duration therapies, and the distinct hERG liability profile necessitates separate cardiac safety assessment but does not preclude use in non‑cardiac indications.

Metabolic Stability hERG Regioisomerism

Primary 2-Chloroethyl Group Enables Aziridinium-Mediated DNA Alkylation: Mechanistic Differentiation from Chloromethyl and 1-Chloroethyl Analogs

The primary 2‑chloroethyl substituent on the target compound can undergo intramolecular cyclization to form a highly electrophilic aziridinium ion—a mechanism that underlies the anticancer activity of clinical alkylating agents such as cyclophosphamide and nitrogen mustards [2]. This mechanistic pathway is not accessible to the chloromethyl analog 3‑(chloromethyl)‑5‑methyl‑1,2,4‑oxadiazole (CAS 1192‑80‑9), which lacks the ethylene bridge required for aziridinium formation, nor to the branched 1‑chloroethyl isomer (CAS 1595727‑51‑7), which would form a sterically hindered, less stable aziridinium species. The decomposition chemistry of 2‑chloroethyl‑bearing heterocycles has been quantitatively characterized: at pH 5, 1,3‑bis(2‑chloroethyl)‑1‑nitrosourea decomposes predominantly through a 4,5‑dihydro‑1,2,3‑oxadiazole intermediate, demonstrating the unique reactivity of the 2‑chloroethyl motif in heterocyclic systems [1].

DNA Alkylation Aziridinium Ion Anticancer

1,2,4-Oxadiazole Scaffold Selectivity: Nanomolar Potency Demonstrated for Butyrylcholinesterase Inhibition

The 1,2,4‑oxadiazole core has demonstrated high‑affinity, selective enzyme inhibition in well‑characterized assays. In a study of donepezil‑based 1,2,4‑oxadiazole derivatives, compounds bearing this scaffold achieved potent and selective inhibition of butyrylcholinesterase (BuChE) over acetylcholinesterase (AChE), with the most active compound (6n) displaying nanomolar potency [1]. While this class‑level evidence does not directly compare 3‑(2‑chloroethyl)‑5‑methyl‑1,2,4‑oxadiazole to its analogs in the same assay, it establishes the 1,2,4‑oxadiazole core as a privileged scaffold for achieving target selectivity—a property that is regioisomer‑dependent (1,3,4‑oxadiazole isomers show different selectivity profiles).

Butyrylcholinesterase Selectivity Enzyme Inhibition

Procurement-Relevant Application Scenarios for 3-(2-Chloroethyl)-5-methyl-1,2,4-oxadiazole


DNA‑Targeted Anticancer Agent Lead Optimization Requiring High Lipophilicity for Cellular Uptake

For medicinal chemistry teams developing alkylating anticancer leads, 3‑(2‑chloroethyl)‑5‑methyl‑1,2,4‑oxadiazole offers the combination of a 1,2,4‑oxadiazole core (providing an order‑of‑magnitude higher log D than 1,3,4‑oxadiazole regioisomers [1]) and a primary 2‑chloroethyl group capable of aziridinium‑mediated DNA cross‑linking [2][3]. This specific pairing enables passive membrane diffusion and intracellular activation that cannot be achieved with the more polar 1,3,4‑regioisomer or the non‑alkylating chloromethyl analog. Researchers should prioritize this compound when both lipophilic character and alkylating functionality are required in the same scaffold.

CNS and Blood–Brain Barrier Penetrant Drug Discovery Programs

The intrinsic higher lipophilicity of the 1,2,4‑oxadiazole regioisomer, documented across diverse structural pairs [1], makes 3‑(2‑chloroethyl)‑5‑methyl‑1,2,4‑oxadiazole a more suitable starting point for CNS‑penetrant compounds than its 1,3,4‑oxadiazole counterparts. CNS drug discovery programs requiring oxadiazole cores should procure the 1,2,4‑regioisomer to maximize the probability of adequate brain exposure, particularly when the target of interest aligns with the scaffold’s emerging selectivity profile for enzymes such as butyrylcholinesterase [4].

Chemical Biology Probe Synthesis Leveraging the Chloroethyl Electrophilic Handle

The primary 2‑chloroethyl group on the target compound serves as a versatile electrophilic handle for nucleophilic substitution reactions with amines, thiols, and other nucleophiles, enabling rapid derivatization into focused libraries. Unlike the chloromethyl analog (which is more reactive but produces shorter‑chain conjugates) or the 1‑chloroethyl isomer (which introduces a chiral center and steric hindrance), the 2‑chloroethyl chain provides an optimal balance of reactivity and linker length for conjugate generation. This makes the compound a preferred building block for chemical biology probe synthesis and targeted library construction.

Regioisomer‑Controlled Physicochemical Screening in Early Drug Discovery

For screening groups conducting systematic physicochemical profiling of heterocyclic scaffolds, 3‑(2‑chloroethyl)‑5‑methyl‑1,2,4‑oxadiazole provides a well‑defined entry point into the 1,2,4‑oxadiazole chemical space. Its procurement alongside the 1,3,4‑regioisomer (2‑(2‑chloroethyl)‑5‑methyl‑1,3,4‑oxadiazole) enables controlled comparison of regioisomer effects on log D, solubility, metabolic stability, and hERG liability—parameters that the AstraZeneca study showed can differ by an order of magnitude between regioisomers [1]. This head‑to‑head approach generates actionable data for lead series nomination.

Quote Request

Request a Quote for 3-(2-Chloroethyl)-5-methyl-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.